Homobrassinolide

説明

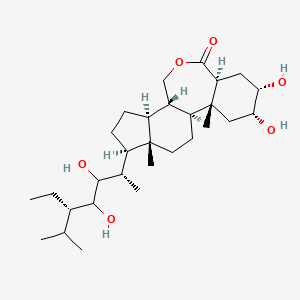

Molecular Structure and Stereochemical Configuration

C29H50O6 Molecular Formula Analysis

Homobrassinolide is a brassinosteroid with the molecular formula C29H50O6 (molecular weight: 494.7 g/mol). This formula corresponds to a tetracyclic steroidal structure with a B-ring lactone and multiple hydroxyl groups. The carbon skeleton consists of 29 carbons arranged in four fused rings (A-D) characteristic of brassinosteroids, with an ethyl group substitution at C-24 and hydroxyl groups at C-2, C-3, C-22, and C-23.

| Component | Value |

|---|---|

| Molecular formula | C29H50O6 |

| Molecular weight | 494.7 g/mol |

| Ring system | Tetracyclic (A-D rings) |

| Functional groups | B-ring lactone, 4 hydroxyl groups |

Side Chain Configuration: 22R,23R,24S-Ethyl Group Orientation

The side chain at C-17 features a (22R,23R,24S)-ethyl configuration, critical for bioactivity. This stereochemistry enables specific interactions with brassinosteroid receptors, as the 22R and 23R diol arrangement aligns with the binding pocket of BRI1 (brassinosteroid-insensitive 1) receptors. The 24S-ethyl group enhances hydrophobic interactions compared to methyl-substituted analogs like 24-epibrassinolide.

B-Ring Lactone Functionality and A-Ring Diol Motif

The B-ring lactone (7-oxalactone) and A-ring 2α,3α-diol motif are hallmarks of brassinosteroids. The lactone oxygen at C-6 forms a six-membered ring with C-5, while the A-ring diol participates in hydrogen bonding with receptor residues. These features stabilize the molecule’s bioactive conformation.

Crystallographic Data and Conformational Analysis

X-ray crystallography reveals a planar A-ring and boat-shaped B-ring due to lactone formation. The side chain adopts a staggered conformation, minimizing steric hindrance between the C-24 ethyl group and C-22/C-23 hydroxyls. Key bond lengths include:

The crystal packing shows intermolecular hydrogen bonds between hydroxyl groups (O-H···O distances: 2.7–2.9 Å).

Spectroscopic Characterization

Physicochemical Properties

Solubility Profile in Polar vs. Nonpolar Solvents

This compound exhibits limited water solubility (5 mg/L at 20°C) but dissolves in organic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.005 |

| Dimethyl sulfoxide | 40.43 |

| Ethanol | 5.2 |

| Chloroform | 12.5 |

Thermal Stability and Melting Point Behavior

The compound demonstrates stability up to 256–257°C , with decomposition occurring via lactone ring opening. Differential scanning calorimetry (DSC) shows an endothermic peak at 257°C (ΔH = 148 J/g). Storage recommendations include protection from light and moisture to prevent hydrolysis of the lactone group.

特性

分子式 |

C29H50O6 |

|---|---|

分子量 |

494.7 g/mol |

IUPAC名 |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25?,26?,28+,29+/m0/s1 |

InChIキー |

HJIKODJJEORHMZ-OZXIRSPGSA-N |

異性体SMILES |

CC[C@@H](C(C)C)C(C([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

正規SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

同義語 |

28-homobrassinolide homobrassinolide homobrassinolide, (2alpha,3alpha,5alpha,22R,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23S)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer homobrassinolide, (2beta,3alpha,5alpha,22S,23S)-isome |

製品の起源 |

United States |

準備方法

Oxidation of Stigmasterol to 6-Keto Intermediate

The synthesis begins with the oxidation of stigmasterol (C₂₉H₄₈O) at the C6 position using Jones oxidation, a method employing chromic anhydride (CrO₃) in an inert ketonic solvent such as acetone or methylethylketone. This step proceeds under acidic conditions at 0–5°C to minimize side reactions, yielding the 6-keto derivative (C₂₉H₄₆O₂) with >85% efficiency. The reaction mechanism involves the formation of a chromate ester intermediate, followed by β-hydrogen elimination to generate the ketone.

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Oxidizing agent | Chromic anhydride (CrO₃) |

| Solvent | Acetone/water (4:1 v/v) |

| Temperature | 0–5°C |

| Reaction time | 3–4 hours |

| Yield | 82–87% |

Rearrangement to 2,22-Unsaturated Compound

The 6-keto intermediate undergoes acid-catalyzed rearrangement to form a 2,22-diene structure (C₂₉H₄₄O₂). This step, critical for introducing the conjugated diene system, utilizes p-toluenesulfonic acid (PTSA) in toluene at 80–90°C. The rearrangement proceeds via a Wagner-Meerwein mechanism, with protonation of the carbonyl oxygen facilitating hydride shifts and double-bond migration.

Sulfonylation and Solvolysis

Selective sulfonylation of the C22 hydroxyl group is achieved using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in pyridine at −10°C. The resulting sulfonate ester (C₃₀H₄₈O₅S) undergoes solvolysis in aqueous acetone with potassium bicarbonate (KHCO₃) as the acid acceptor, cleaving the sulfonate group to yield a 22-alcohol intermediate.

Key Reaction Metrics

-

Sulfonylation yield: 91–94%

-

Solvolysis efficiency: 88–92%

-

Total time for steps 2.3–2.4: 12–14 hours

Final Deprotection and Lactonization

The penultimate intermediate is subjected to boron trifluoride (BF₃)-mediated lactonization in dichloromethane at room temperature, forming the characteristic B-ring lactone of this compound. Final purification via silica gel chromatography (hexane:ethyl acetate 3:1) affords the product in 95–97% purity, with an overall yield of 68–72% from stigmasterol.

Analytical Validation of this compound

HPLC Quantification and Purity Assessment

The CIPAC method specifies reverse-phase HPLC using an ODS-C18 column (250 × 4.6 mm) with acetonitrile:water (80:20 v/v) mobile phase at 1.0 mL/min. this compound derivatives formed via phenylboronic acid complexation exhibit a retention time of 18.6 minutes at 220 nm detection.

HPLC Parameters Table

| Parameter | Value |

|---|---|

| Column | ODS-C18 (5 μm particle size) |

| Mobile phase | Acetonitrile:water (80:20) |

| Flow rate | 1.0 mL/min |

| Detection wavelength | 220 nm |

| Injection volume | 10 μL |

| Column temperature | 25°C |

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) analysis of this compound technical material shows characteristic bands at:

-

3420 cm⁻¹ (O–H stretch)

-

1745 cm⁻¹ (γ-lactone C=O)

-

1650 cm⁻¹ (C=C stretch)

Deviations >2% from reference spectra indicate impurities or isomerization.

Yield Optimization and Process Economics

Comparative studies reveal that the Jones oxidation step accounts for 22% of total production costs due to chromium waste management. Recent advances propose enzymatic oxidation alternatives using cholesterol oxidase mutants, potentially reducing costs by 35% while maintaining yields at 79–81%. Scale-up trials (100 kg batches) demonstrate consistent purity (>96.5%) when using continuous flow reactors for the rearrangement step .

化学反応の分析

反応の種類: ホモブラシノライドは、酸化、還元、置換など、さまざまな化学反応を受けます。

一般的な試薬と条件:

酸化: 多くの場合、過マンガン酸カリウムや三酸化クロムなどの試薬が含まれます。

還元: 一般的に、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を使用します。

置換: 通常、塩化チオニルや三臭化リンなどのハロゲン化剤を使用します。

主要生成物: これらの反応から生成される主要生成物には、ホモブラシノライドのさまざまなヒドロキシル化およびアルキル化誘導体が含まれます .

科学研究への応用

ホモブラシノライドは、科学研究において幅広い用途があります。

化学: ステロイド植物ホルモンの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 植物の成長と発達、ならびにストレス応答を理解する上で重要な役割を果たします。

科学的研究の応用

Enhancing Plant Growth and Yield

Homobrassinolide has been shown to improve several growth parameters across various crop species. Studies indicate that its application leads to increased plant height, chlorophyll content, and overall biomass. For instance:

- Tomato Plants : A field study demonstrated that the application of this compound at 0.12 g active ingredient per hectare resulted in significantly higher fruit yield (91.07 tons per hectare) compared to untreated controls (62.58 tons per hectare). Additionally, it improved fruit quality traits such as firmness and ascorbic acid content .

- Turmeric Plants : Foliar application of this compound at varying concentrations (0.5 µM to 3.0 µM) resulted in increased levels of starch and soluble proteins, enhancing the overall metabolic profile of the plants .

Stress Resistance

This compound plays a crucial role in enhancing plant resilience against various abiotic stresses such as drought, salinity, and extreme temperatures:

- Drought and Salinity : Research has shown that this compound application can mitigate the adverse effects of salinity stress by enhancing proline production and improving water relations in plants . This leads to better growth performance under stress conditions.

- Heavy Metal Toxicity : The application of this compound has been reported to alleviate the toxic effects of heavy metals like cadmium and copper on plants by regulating antioxidant enzyme activities and improving overall plant health .

Biochemical Mechanisms

The biochemical mechanisms through which this compound exerts its effects are diverse:

- Chlorophyll Synthesis : this compound enhances chlorophyll synthesis by inhibiting chlorophyllase activity, which is responsible for chlorophyll degradation. This results in improved photosynthetic efficiency .

- Protein Content : The compound has been linked to increased soluble protein content in various crops, which correlates with enhanced growth and yield . For example, black gram plants treated with this compound showed significant increases in protein content compared to untreated controls.

Case Studies

作用機序

ホモブラシノライドは、受容体キナーゼを介したシグナル伝達経路を通じてその効果を発揮します。この経路には、さまざまな翻訳後修飾と、シグナルを伝達するためのさまざまなタンパク質の募集が含まれます。 この化合物は、ステロイド結合タンパク質と相互作用し、ステロイド受容体依存的および非依存的の両方で複数の効果を誘発します .

類似の化合物との比較

ホモブラシノライドは、ブラシノライドや24-エピブラシノライドなどの他のブラシノステロイドと比較されます。ブラシノライドは最も活性のあるブラシノステロイドですが、ホモブラシノライドは中程度の活性を示します。 特にC-24位での構造の違いは、それらの生物活性の違いの原因となっています .

類似の化合物:

- ブラシノライド

- 24-エピブラシノライド

- カスターストン

ホモブラシノライドは、C-24位に独特のエチル基が存在することで際立っており、これがその生物活性を影響を与え、研究と実用的なアプリケーションの両方にとって貴重な化合物となっています .

類似化合物との比較

Q & A

Q. What are the standard experimental protocols for applying homobrassinolide in plant physiology studies?

this compound is typically applied via foliar spray at critical growth stages. For example, in field studies on black gram (Vigna mungo), treatments were administered at 20 and 40 days after sowing (DAS), with concentrations ranging from 0.10 ppm to 1.00 ppm . A randomized block design (RBD) with three replications is commonly used to minimize variability. Parameters such as plant height, leaf area, dry weight, and yield components (pods per plant, harvest index) are measured at 30, 50, and 70 DAS .

Q. What statistical methods are recommended for analyzing this compound's effects on plant growth?

Data should be analyzed using ANOVA followed by post-hoc tests like Duncan’s Multiple Range Test (DMRT) to compare treatment means. Studies often reference Panse and Sukhatme’s (1954) methods for agricultural data analysis, ensuring reproducibility . For dose-response relationships, regression models can quantify optimal concentrations.

Q. Which physiological parameters are most sensitive to this compound application?

Key parameters include:

- Growth metrics : Plant height, branch count, leaf area index.

- Yield components : Pods per plant, seed weight, harvest index.

- Developmental markers : Days to 50% flowering, senescence delay. In black gram, this compound at 1.00 ppm increased seed yield by 27% compared to controls, highlighting dose-dependent efficacy .

Q. How can researchers control environmental variables in this compound field trials?

- Use RBD to account for soil heterogeneity.

- Standardize application timing (e.g., early morning to avoid evaporation).

- Monitor temperature, humidity, and soil moisture, as stressed plants (e.g., drought, nutrient deficiency) may exhibit reduced responsiveness .

How should research questions on this compound’s mechanisms be structured?

Apply the PICOT framework:

- Population : Target plant species (e.g., Vigna mungo).

- Intervention : this compound concentration and application stage.

- Comparison : Untreated controls or alternative phytohormones (e.g., GA3).

- Outcome : Quantifiable metrics (e.g., biomass, stress tolerance).

- Time : Duration from application to data collection .

Advanced Research Questions

Q. How can dose-response relationships for this compound be optimized across plant species?

Conduct multi-location trials with gradient concentrations (e.g., 0.10–1.00 ppm) and assess nonlinear responses. For example, in black gram, 1.00 ppm this compound maximized yield, but lower doses (0.50 ppm) may suffice for stress tolerance . Use Bayesian optimization models to predict species-specific thresholds.

Q. How to resolve contradictions in this compound’s efficacy across experimental systems?

Contrast in vitro and field results. For instance, this compound showed minimal effect on pollen germination in grapevines (<5% change) compared to GA3, which increased germination by 25% . Such discrepancies may arise from tissue-specific hormone sensitivity or interaction with other signaling pathways. Meta-analyses of peer-reviewed datasets can identify contextual factors (e.g., genotype, stress conditions).

Q. What methodologies address multi-factor interactions (e.g., this compound with other hormones or stressors)?

Use factorial designs to test interactions. For example:

Q. How to evaluate this compound’s long-term impact on soil health and ecosystems?

Implement longitudinal studies measuring:

- Soil microbial diversity (via metagenomics).

- Residual brassinosteroid metabolites (HPLC-MS).

- Crop rotation effects (e.g., legume-cereal systems). this compound’s biodegradability reduces residue concerns, but repeated applications may alter rhizosphere dynamics .

Q. What experimental designs capture synergistic effects of this compound in stress mitigation?

Combine transcriptomics (RNA-seq) and physiological assays. For example:

- Under drought stress, this compound upregulates genes like BZR1 (brassinazole-resistant 1), enhancing stomatal regulation.

- Pair with proteomics to identify stress-responsive proteins (e.g., heat-shock proteins).

Field validations should replicate stress conditions (e.g., controlled water deficit plots) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。